molecular formula C19H18ClN3O3S B12008521 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12008521
M. Wt: 403.9 g/mol
InChI Key: CATOVEJLJRMOFF-ZVBGSRNCSA-N
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Description

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the benzothieno pyrimidinone core, followed by the introduction of the 3-chloro-4-hydroxy-5-methoxyphenyl group through a series of condensation and substitution reactions. The final step involves the formation of the imine linkage (methylideneamino group) under specific conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The compound’s structure allows it to modulate these pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(E)-(3-chloro-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • **3-{[(E)-(3-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of the 3-chloro-4-hydroxy-5-methoxyphenyl group in 3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

3-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H18ClN3O3S/c1-10-22-18-16(12-5-3-4-6-15(12)27-18)19(25)23(10)21-9-11-7-13(20)17(24)14(8-11)26-2/h7-9,24H,3-6H2,1-2H3/b21-9+

InChI Key

CATOVEJLJRMOFF-ZVBGSRNCSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC(=C(C(=C4)Cl)O)OC

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC(=C(C(=C4)Cl)O)OC

Origin of Product

United States

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